Cas no 5706-12-7 ((2E)-2-benzylidene-2,3-dihydro-1H-inden-1-one)
5706-12-7 structure
Product Name:(2E)-2-benzylidene-2,3-dihydro-1H-inden-1-one
N.o CAS:5706-12-7
MF:C16H12O
MW:220.265884399414
CID:946420
PubChem ID:1241457
Update Time:2025-04-19
(2E)-2-benzylidene-2,3-dihydro-1H-inden-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (2E)-2-benzylidene-2,3-dihydro-1H-inden-1-one
- (E)-2-(benzylidene)-(2H)-indan-1-one
- (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one
- (E)-2-aminocinnamonitrile
- (E)-2-benzylidene-1-indanone
- (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one
- (E)-2-benzylideneindan-1-one
- 2-[(E)-1-phenylmethylidene]-1-indanone
- 2-Amino-cinnamonitril
- 2-amino-cinnamonitrile
- 2-Propenenitrile, 3-(2-aminophenyl)-, (2E)-
- 3-(2-aminophenyl)acrylonitrile
- CTK1F0511
- E-2-(phenylmethylene)indan-1-one
- AKOS000478497
- (2E)-2-benzylidene-3H-inden-1-one
- 2-benzylidene-1-indanone
- 2-[1-Phenyl-meth-(E)-ylidene]-indan-1-one
- NCGC00320662-01
- 1H-Inden-1-one, 2,3-dihydro-2-(phenylmethylene)-, (2E)-
- Z46054227
- NSC-150238
- HMS1445F06
- NSC178891
- AE-641/00161034
- NSC150238
- 2-benzylidene-2,3-dihydro-1h-inden-1-one
- SR-01000637448-1
- 5706-12-7
- (2E)-2-(phenylmethylidene)-2,3-dihydro-1H-inden-1-one
- CS-0336839
- IDI1_016431
- NSC-178891
- AB01126535-03
- 17434-21-8
- CHEMBL28591
- CCG-47857
- BDBM50194485
-
- Inchi: 1S/C16H12O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-10H,11H2/b14-10+
- Chave InChI: ITHXOKQJEXLMKO-GXDHUFHOSA-N
- SMILES: O=C1C2C=CC=CC=2C/C/1=C\C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 220.08886
- Massa monoisotópica: 220.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 1
- Complexidade: 322
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 17.1Ų
Propriedades Experimentais
- Densidade: 1.204
- Ponto de ebulição: 392.2°C at 760 mmHg
- Ponto de Flash: 173.7°C
- Índice de Refracção: 1.681
- PSA: 17.07
- LogP: 3.50900
(2E)-2-benzylidene-2,3-dihydro-1H-inden-1-one Literatura Relacionada
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
5706-12-7 ((2E)-2-benzylidene-2,3-dihydro-1H-inden-1-one) Produtos relacionados
- 6261-32-1(2-Benzylidene-1-tetralone)
- 1707-95-5(Bindone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel